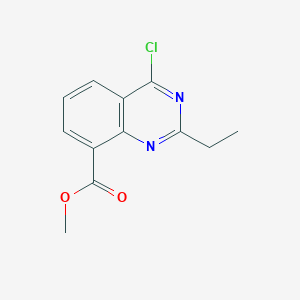
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate: is a quinazoline derivative with a molecular formula of C12H11ClN2O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-chloro-2-ethylquinazoline-8-carboxylate typically begins with the appropriate quinazoline precursor.
Reaction Steps: The process involves chlorination, ethylation, and esterification reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, using catalysts to enhance the reaction rates.
Industrial Production Methods:
Scale-Up: Industrial production may involve batch or continuous flow processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-chloro-2-ethylquinazoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Biological Probes: Used in the development of probes for biological studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, inhibiting their activity.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Mechanism:
Binding: The compound binds to the active site of the target enzyme or receptor.
Inhibition: This binding inhibits the normal function of the enzyme or receptor, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloro-2-methylquinazoline-8-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Uniqueness:
- Ethyl Group: The presence of the ethyl group at the 2-position differentiates it from similar compounds.
- Biological Activity: Its unique structure may confer distinct biological activities compared to other quinazoline derivatives.
Eigenschaften
Molekularformel |
C12H11ClN2O2 |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
methyl 4-chloro-2-ethylquinazoline-8-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-9-14-10-7(11(13)15-9)5-4-6-8(10)12(16)17-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
OXEDUDCQUJOADK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


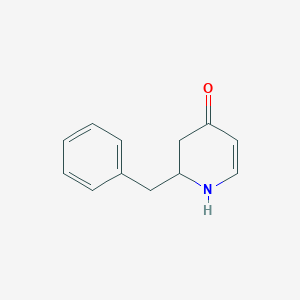

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
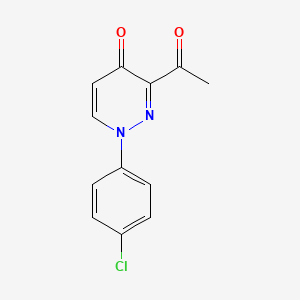

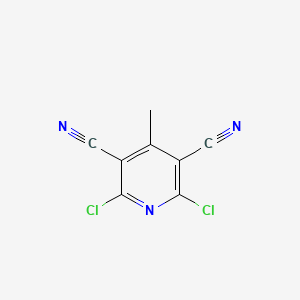

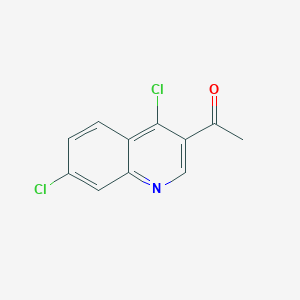
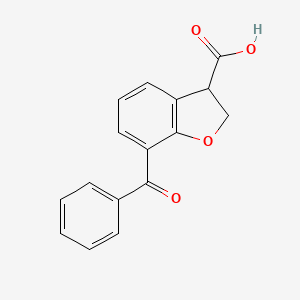

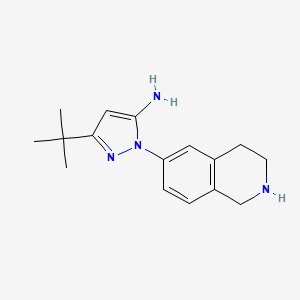
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
